3'-Amino-3'-deoxyadenosine

Description

BenchChem offers high-quality 3'-Amino-3'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Amino-3'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

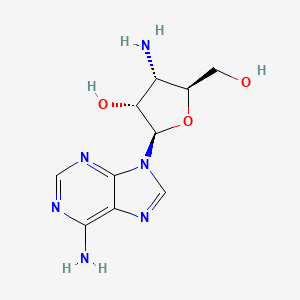

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S)-4-amino-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDPUOKUEKVHIL-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2504-55-4 | |

| Record name | 3′-Amino-3′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Amino-3'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Amino-3'-deoxyadenosine: Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-Amino-3'-deoxyadenosine is a naturally occurring nucleoside analog with demonstrated antitumor and other biological activities. First isolated from the fungus Helminthosporium sp., this compound and its derivatives have been the subject of research for their potential as therapeutic agents. This document provides a comprehensive overview of the discovery, origin, and biological properties of 3'-Amino-3'-deoxyadenosine, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used in its study. Quantitative data on its biological efficacy are presented, and key experimental protocols are detailed to aid in further research and development.

Discovery and Origin

3'-Amino-3'-deoxyadenosine was first identified as an antitumor agent isolated from the culture filtrates of the filamentous fungus Helminthosporium sp.[1]. It is also known by the name puromycin (B1679871) aminonucleoside. The natural origin of this compound spurred interest in its biological activities and potential as a chemotherapeutic agent.

Isolation from Helminthosporium sp.

Experimental Protocol: General Method for Fungal Metabolite Extraction and Isolation

-

Fungal Culture: Helminthosporium sp. is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture filtrate is separated from the mycelia. The filtrate is then extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the active compounds.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to purify the active compound. This typically involves:

-

Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents to separate compounds based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of the compound to a high degree of purity.

-

-

Characterization: The purified compound is then characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure as 3'-Amino-3'-deoxyadenosine.

Chemical Synthesis

Chemical synthesis provides a reliable source of 3'-Amino-3'-deoxyadenosine for research purposes. Several synthetic routes have been developed, often starting from adenosine (B11128). A general synthetic approach is outlined below.

Experimental Protocol: General Synthesis of 3'-Amino-3'-deoxyadenosine

A common strategy involves the conversion of the 3'-hydroxyl group of a protected adenosine derivative into an amino group.

-

Protection of Adenosine: The 5' and 2'-hydroxyl groups of adenosine are protected with suitable protecting groups (e.g., silyl (B83357) ethers) to ensure regioselective modification of the 3'-position.

-

Activation of the 3'-Hydroxyl Group: The 3'-hydroxyl group is activated for nucleophilic substitution, for example, by conversion to a mesylate or tosylate.

-

Introduction of the Azido (B1232118) Group: The activated 3'-position is then reacted with an azide (B81097) source, such as sodium azide, to introduce the azido group via an SN2 reaction, which results in an inversion of stereochemistry.

-

Reduction of the Azido Group: The 3'-azido group is reduced to a 3'-amino group, typically using a reducing agent like hydrogen sulfide (B99878) or by catalytic hydrogenation.

-

Deprotection: The protecting groups on the 5' and 2'-hydroxyls are removed to yield 3'-Amino-3'-deoxyadenosine.

-

Purification: The final product is purified using chromatographic techniques such as HPLC.

Biological Activity and Mechanism of Action

3'-Amino-3'-deoxyadenosine exhibits a range of biological activities, most notably its antitumor effects. Its mechanism of action is multifaceted and primarily attributed to its conversion into the active triphosphate form, 3'-amino-3'-deoxyadenosine triphosphate (3'-dATP), within the cell.

Quantitative Data on Antitumor Activity

| Cell Line | Compound | IC50 (µM) | Reference |

| B16-BL6 Mouse Melanoma | Cordycepin (B1669437) | 39 | |

| Lewis Lung Carcinoma (LLC) | Cordycepin | 48 |

Mechanism of Action

The biological effects of 3'-Amino-3'-deoxyadenosine are mediated by its active triphosphate metabolite, 3'-dATP.

Workflow: Intracellular Activation and Action

Caption: Intracellular activation of 3'-Amino-3'-deoxyadenosine.

Experimental Protocol: Enzymatic Conversion to 3'-dATP

A general laboratory-scale enzymatic synthesis of nucleoside triphosphates can be adapted for 3'-Amino-3'-deoxyadenosine.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, and ATP.

-

Enzymes: Add nucleoside kinase and myokinase to the reaction mixture.

-

Substrate: Add 3'-Amino-3'-deoxyadenosine to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C. The progress of the reaction can be monitored by HPLC.

-

Purification: The resulting 3'-dATP can be purified by ion-exchange chromatography.

Inhibition of RNA Synthesis

3'-dATP acts as a chain terminator during RNA synthesis. Due to the presence of the 3'-amino group instead of a hydroxyl group, the formation of a phosphodiester bond with the next incoming nucleotide is blocked, leading to the termination of transcription.

Modulation of Signaling Pathways

Research on the analogue cordycepin suggests that 3'-Amino-3'-deoxyadenosine may influence key cellular signaling pathways, including the AMPA receptor and Wnt signaling pathways.

AMPA Receptor Signaling Pathway

Cordycepin has been shown to enhance the phosphorylation of the GluR1 subunit of the AMPA receptor at serine 845, a site targeted by Protein Kinase A (PKA). This phosphorylation event is associated with increased synaptic localization of AMPA receptors, which may underlie some of the neurological effects observed with this class of compounds.

Caption: Cordycepin's effect on AMPA receptor phosphorylation.

Wnt Signaling Pathway

Cordycepin has been reported to inhibit the proliferation of certain cancer cells by stimulating adenosine A3 receptors, which in turn leads to the activation of Glycogen Synthase Kinase-3β (GSK-3β) and subsequent inhibition of cyclin D1. GSK-3β is a key component of the Wnt signaling pathway's destruction complex.

Caption: Cordycepin's influence on the Wnt signaling pathway.

Key Experimental Methodologies

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of 3'-Amino-3'-deoxyadenosine on cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 3'-Amino-3'-deoxyadenosine for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of 3'-Amino-3'-deoxyadenosine or its triphosphate form against specific kinases.

Experimental Protocol: General Kinase Assay

-

Reaction Setup: In a microplate well, combine the kinase, a specific substrate (peptide or protein), and the test compound (3'-Amino-3'-deoxyadenosine or 3'-dATP) in a kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP).

-

Incubation: Incubate the reaction at a specific temperature for a set time.

-

Termination: Stop the reaction, for example, by adding a solution containing EDTA.

-

Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. If using radiolabeled ATP, this can be done by separating the phosphorylated substrate from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing and scintillation counting). Alternatively, non-radioactive methods using phosphospecific antibodies or fluorescence-based assays can be employed.

-

Data Analysis: Determine the kinase activity as a function of inhibitor concentration to calculate the IC50 or Ki value.

Conclusion and Future Directions

3'-Amino-3'-deoxyadenosine remains a compound of significant interest due to its biological activities. While its analogue, cordycepin, has been more extensively studied, the unique properties of the 3'-amino group warrant further investigation. Future research should focus on elucidating the specific kinase inhibitory profile of 3'-Amino-3'-deoxyadenosine and its triphosphate form, including the determination of Ki values for a broad panel of kinases. More detailed studies on its direct interactions with components of signaling pathways such as Wnt and AMPA receptor pathways will provide a clearer understanding of its mechanism of action. Furthermore, the development of more efficient and scalable synthetic routes will be crucial for facilitating its preclinical and potential clinical development as a therapeutic agent.

References

The Structural Elucidation and Biological Profile of 3'-Amino-3'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-3'-deoxyadenosine is a naturally occurring adenosine (B11128) analog characterized by the substitution of the 3'-hydroxyl group on the ribose sugar with an amino group. This structural modification confers significant biological activities, most notably as an inhibitor of RNA synthesis and as a potential anti-neoplastic agent. This technical guide provides a comprehensive overview of the structure, synthesis, and biological functions of 3'-Amino-3'-deoxyadenosine, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Properties

3'-Amino-3'-deoxyadenosine is a purine (B94841) nucleoside analog with the chemical formula C₁₀H₁₄N₆O₃. Its systematic IUPAC name is 9-(3-Amino-3-deoxy-β-D-ribofuranosyl)adenine. The core structure consists of an adenine (B156593) base linked to a ribose sugar. The key distinguishing feature is the presence of an amino group (-NH₂) at the 3' position of the ribofuranose ring, in place of the hydroxyl group (-OH) found in adenosine. This substitution is critical to its biological activity.

Below is a DOT language representation of the chemical structure of 3'-Amino-3'-deoxyadenosine.

Caption: Chemical structure of 3'-Amino-3'-deoxyadenosine.

Table 1: Physicochemical Properties of 3'-Amino-3'-deoxyadenosine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₆O₃ | [1] |

| Molecular Weight | 266.26 g/mol | [1] |

| CAS Number | 2504-55-4 | [1][2] |

| Appearance | White to off-white crystals | [2] |

| Purity | >97% | [2] |

| Storage | 2°C - 8°C, keep dry | [1] |

| SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)N">C@@HO)N | [1] |

| IUPAC Name | 9-(3-Amino-3-deoxy-ß-D-ribofuranosyl)adenine | [2] |

Synthesis

A prebiotic synthesis of 3'-amino-TNA nucleotide triphosphates has been described, highlighting a potential pathway for its natural formation.[3] For laboratory and industrial-scale production, chemical synthesis methods are employed. A general method for preparing 3'-O-amino-2'-deoxyribonucleoside-5'-triphosphates has also been patented.[4]

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. Complete ¹H and ¹³C NMR spectral assignments for adenosine and 2'-deoxyadenosine (B1664071) have been reported, which can serve as a basis for interpreting the spectra of 3'-Amino-3'-deoxyadenosine.[5] A ¹³C NMR spectrum for 3'-Methylamino-3'-deoxy-adenosine is also available and shows characteristic shifts for the carbon atoms in the ribose and adenine moieties.[6] The triphosphate form, 3'-Deoxy-3'-amino-adenosine-5'-triphosphate, has also been characterized by ¹³C NMR.[7]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural integrity. While a specific mass spectrum for 3'-Amino-3'-deoxyadenosine is not provided in the search results, the PubChem entry for deoxyadenosine (B7792050) includes extensive mass spectrometry data (GC-MS, MS-MS, LC-MS) that can be used for comparative analysis.[8]

Biological Activity and Mechanism of Action

3'-Amino-3'-deoxyadenosine exhibits potent biological effects, primarily through its conversion to the active triphosphate form, 3'-amino-3'-deoxyadenosine triphosphate (3'-NH₂-dATP), within the cell.

Inhibition of RNA Synthesis

The primary mechanism of action of 3'-Amino-3'-deoxyadenosine is the inhibition of RNA synthesis. As an analog of adenosine triphosphate (ATP), its triphosphate metabolite, 3'-NH₂-dATP, acts as a chain terminator during RNA transcription. The absence of a 3'-hydroxyl group prevents the formation of the phosphodiester bond required for chain elongation by RNA polymerases.

Antitumor Activity

The inhibitory effect on RNA synthesis contributes to the compound's antitumor properties. By disrupting the synthesis of essential RNA molecules, 3'-Amino-3'-deoxyadenosine can impede cell growth and proliferation. Cordycepin (B1669437) (3'-deoxyadenosine), a closely related compound, has shown inhibitory effects on the growth of B16-BL6 mouse melanoma and mouse Lewis lung carcinoma cell lines with IC₅₀ values of 39 µM and 48 µM, respectively.[9][10]

Table 2: IC₅₀ Values of Cordycepin (3'-deoxyadenosine) on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Reference |

| B16-BL6 Mouse Melanoma | 39 | [9][10] |

| Mouse Lewis Lung Carcinoma | 48 | [9][10] |

Modulation of Signaling Pathways

3'-Amino-3'-deoxyadenosine and its analogs have been shown to influence cellular signaling pathways, including the NF-κB pathway, which is crucial in inflammation and cancer. A derivative of 3'-deoxyadenosine, NUC-7738, has been shown to inhibit NF-κB nuclear translocation.[11]

Experimental Protocols

In Vitro RNA Polymerase Inhibition Assay

This assay is designed to quantify the inhibitory effect of 3'-Amino-3'-deoxyadenosine triphosphate on RNA polymerase activity.

Materials:

-

Purified RNA polymerase (e.g., from E. coli or viral source)

-

DNA or RNA template

-

Radiolabeled or fluorescently labeled NTPs (e.g., [α-³²P]UTP or fluorescently tagged UTP)

-

Unlabeled ATP, GTP, CTP, and UTP

-

3'-Amino-3'-deoxyadenosine triphosphate (inhibitor)

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DNA/RNA template, and RNA polymerase.

-

Add varying concentrations of 3'-Amino-3'-deoxyadenosine triphosphate to the reaction mixtures.

-

Initiate the reaction by adding the mixture of NTPs, including the labeled nucleotide.

-

Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Precipitate the newly synthesized RNA (e.g., using trichloroacetic acid) and collect it on a filter.

-

Quantify the amount of incorporated labeled nucleotide using a scintillation counter or fluorescence plate reader.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.[12][13][14][15][16]

NF-κB Luciferase Reporter Assay

This cell-based assay measures the effect of 3'-Amino-3'-deoxyadenosine on the activity of the NF-κB signaling pathway.

Materials:

-

A cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293 or THP-1 cells).

-

Cell culture medium and supplements.

-

An NF-κB pathway activator (e.g., TNF-α or LPS).

-

3'-Amino-3'-deoxyadenosine.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 3'-Amino-3'-deoxyadenosine for a predetermined time.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

-

Incubate for an appropriate time to allow for luciferase expression (typically 6-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., untreated or vehicle-treated cells) and calculate the percentage of inhibition.[17][18][19][20][21]

Signaling and Experimental Workflow Diagrams

Figure 1: Simplified Signaling Pathway of 3'-Amino-3'-deoxyadenosine

Caption: Overview of the cellular uptake and mechanism of action.

Figure 2: Experimental Workflow for In Vitro RNA Polymerase Inhibition Assay

Caption: Workflow for assessing RNA polymerase inhibition.

Conclusion

3'-Amino-3'-deoxyadenosine is a molecule of significant interest in drug discovery due to its potent inhibition of RNA synthesis and its potential as an anticancer agent. Its unique structure, with an amino group at the 3' position of the ribose moiety, is central to its biological activity. Further research into its synthesis, biological pathways, and the development of more detailed experimental protocols will be crucial for fully realizing its therapeutic potential.

References

- 1. 3'-Amino-3'-deoxyadenosine | 2504-55-4 | NA03336 [biosynth.com]

- 2. 3-Amino-3-deoxyadenosine [metkinenchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. US20210300961A1 - Method for preparing 3'-o-amino-2'-deoxyribonucleoside-5'-triphosphates - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Antitumor effect of cordycepin (3'-deoxyadenosine) on mouse melanoma and lung carcinoma cells involves adenosine A3 receptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nucana.com [nucana.com]

- 12. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Dengue Virus Polymerase by Blocking of the RNA Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of robust in vitro RNA-dependent RNA polymerase assay as a possible platform for antiviral drug testing against dengue - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3'-End labeling of RNA with yeast Poly(A) polymerase and 3'-deoxyadenosine 5'-[α-32P]triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. resources.amsbio.com [resources.amsbio.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. bpsbioscience.com [bpsbioscience.com]

The Biological Activity of 3'-Amino-3'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-3'-deoxyadenosine, also known as Cordycepin, is a naturally occurring nucleoside analog isolated from the fungus Cordyceps militaris. Structurally similar to adenosine (B11128), it lacks a hydroxyl group at the 3' position of its ribose moiety. This structural modification is the basis for its diverse and potent biological activities, which have garnered significant interest in the fields of oncology, virology, and beyond. This technical guide provides an in-depth overview of the biological activities of 3'-Amino-3'-deoxyadenosine, its mechanisms of action, quantitative data on its efficacy, and detailed experimental protocols for its study.

Mechanism of Action

The biological effects of 3'-Amino-3'-deoxyadenosine are multifaceted, stemming from its ability to interfere with nucleic acid synthesis and modulate key cellular signaling pathways.

Inhibition of RNA Synthesis: Upon cellular uptake, 3'-Amino-3'-deoxyadenosine is phosphorylated to its active form, 3'-deoxyadenosine triphosphate (3'-dATP). As an analog of adenosine triphosphate (ATP), 3'-dATP competitively inhibits ATP-dependent DNA and RNA polymerases.[1] Due to the absence of the 3'-hydroxyl group, its incorporation into a growing RNA strand leads to premature chain termination, thereby halting transcription.[2] This inhibition of RNA synthesis is a primary mechanism behind its cytotoxic and antiviral effects.

Modulation of Cellular Signaling Pathways:

-

AMPK Activation: 3'-Amino-3'-deoxyadenosine is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Its monophosphorylated form, 3'-dAMP, mimics the effect of AMP, leading to the activation of AMPK.

-

mTOR Pathway Inhibition: Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a crucial pathway for cell growth, proliferation, and survival.[4][5] This inhibition contributes significantly to the anti-proliferative and autophagic effects of 3'-Amino-3'-deoxyadenosine.

-

Induction of Apoptosis: 3'-Amino-3'-deoxyadenosine induces programmed cell death (apoptosis) through various mechanisms. It can activate the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins and promoting the release of cytochrome c from mitochondria.[6] It also activates the extrinsic pathway by interacting with death receptors.[7] Furthermore, it can induce apoptosis through the activation of JNK-mediated caspase pathways.[8]

-

Other Signaling Pathways: Research also indicates that 3'-Amino-3'-deoxyadenosine can interfere with other signaling cascades, including the Smad,[9] ERK,[6] and PI3K/AKT pathways.[4]

Quantitative Data

The following tables summarize the reported inhibitory concentrations of 3'-Amino-3'-deoxyadenosine (Cordycepin) and its triphosphate form against various cancer cell lines, viruses, and enzymes.

Table 1: Anticancer Activity of 3'-Amino-3'-deoxyadenosine (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NB-4 | Leukemia | 73.2 | [4] |

| U937 | Leukemia | 90.4 | [4] |

| A549 | Lung Cancer | ~119 (60 µg/mL) | [4] |

| PC9 | Lung Cancer | ~119 (60 µg/mL) | [4] |

| H1975 | Lung Cancer | 15.34 (48h) | [10] |

| HT29 | Colon Cancer | 92.05 | [4] |

| B16-BL6 | Melanoma | 39 | [11] |

| Lewis Lung Carcinoma | Lung Carcinoma | 48 | [11] |

| MCF7 | Breast Cancer | 135 | [12] |

| MDA-MB-453 | Breast Cancer | 70 | [12] |

| ECA109 | Esophageal Cancer | 128.6 (64.8 µg/mL) | [13] |

| TE-1 | Esophageal Cancer | 120.2 (60.6 µg/mL) | [13] |

Table 2: Antiviral Activity of 3'-Amino-3'-deoxyadenosine (EC50 Values)

| Virus | Cell Line | EC50 (µM) | Reference |

| Dengue Virus (DENV2) | Vero | 26.94 | [14][15] |

| SARS-CoV-2 | Vero | 29 | [8] |

| SARS-CoV-2 (VOC-202012/01) | Vero E6 | ~2 | [16] |

Table 3: Enzyme Inhibition by 3'-Deoxyadenosine Triphosphate (3'-dATP)

| Enzyme | Organism/System | Ki Value | Inhibition Type | Reference |

| RNA Polymerase I | Novikoff hepatoma | Similar to Km for ATP | Competitive with ATP | [17] |

| RNA Polymerase II | Novikoff hepatoma | Similar to Km for ATP | Competitive with ATP | [17] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of 3'-Amino-3'-deoxyadenosine on cancer cell lines and to calculate the IC50 value.

Materials:

-

3'-Amino-3'-deoxyadenosine stock solution

-

Target cancer cell line

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of 3'-Amino-3'-deoxyadenosine in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the antiviral activity of 3'-Amino-3'-deoxyadenosine by measuring the reduction in viral plaques.

Materials:

-

3'-Amino-3'-deoxyadenosine stock solution

-

Target virus stock

-

Susceptible host cell line

-

6-well or 12-well plates

-

Infection medium (e.g., serum-free medium)

-

Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

Formalin (10%)

Procedure:

-

Cell Seeding: Seed host cells into plates to form a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of 3'-Amino-3'-deoxyadenosine in infection medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Infection: Pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 37°C. As a control, mix the virus with infection medium alone.

-

Adsorption: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the inoculum and gently add the overlay medium containing the corresponding concentration of the compound.

-

Incubation: Incubate the plates at the optimal temperature for the specific virus until plaques are visible (typically 2-10 days).

-

Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cells with crystal violet solution. Gently wash with water to remove excess stain.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.[5][12]

In Vitro RNA Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of 3'-dATP on RNA polymerase activity.

Materials:

-

3'-Deoxyadenosine triphosphate (3'-dATP)

-

Purified RNA polymerase (e.g., from E. coli or a viral source)

-

DNA template containing a promoter sequence

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

Radioactively labeled ribonucleoside triphosphate (e.g., [α-³²P]UTP)

-

Transcription buffer (containing MgCl₂, DTT, etc.)

-

RNase inhibitor

-

Stop solution (e.g., formamide (B127407) with EDTA and loading dyes)

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or autoradiography film

Procedure:

-

Reaction Setup: In a reaction tube, combine the transcription buffer, DNA template, unlabeled NTPs (excluding the one that is labeled), and varying concentrations of 3'-dATP.

-

Enzyme Addition: Add the purified RNA polymerase to the reaction mixture.

-

Initiation of Transcription: Initiate the transcription reaction by adding the labeled NTP and incubating at the optimal temperature for the polymerase (e.g., 37°C).

-

Time Course and Termination: Allow the reaction to proceed for a defined period. Stop the reaction by adding the stop solution.

-

Product Analysis: Denature the RNA products by heating and separate them by size using denaturing PAGE.

-

Detection and Quantification: Visualize the radiolabeled RNA transcripts using a phosphorimager or by exposing the gel to autoradiography film. Quantify the intensity of the full-length transcript bands.

-

Data Analysis: Determine the extent of inhibition of RNA synthesis at each concentration of 3'-dATP. Calculate the Ki value by performing kinetic analysis, such as a Lineweaver-Burk plot, with varying concentrations of ATP and 3'-dATP.[11][18][19][20][21]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by 3'-Amino-3'-deoxyadenosine and a typical experimental workflow for assessing its anticancer activity.

Conclusion

3'-Amino-3'-deoxyadenosine is a promising natural compound with a broad spectrum of biological activities, including potent anticancer and antiviral effects. Its mechanism of action, centered on the inhibition of RNA synthesis and the modulation of critical cellular signaling pathways like AMPK and mTOR, provides a strong rationale for its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic benefits of this fascinating molecule. Further research is warranted to fully elucidate its complex mechanisms and to optimize its clinical application, potentially through the development of novel derivatives and drug delivery systems.

References

- 1. The synthesis of 3'-dATP and its use as an inhibitor of ATP-dependent DNA synthesis in toluene-treated Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3'-Deoxyadenosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 3. Cordycepin activates autophagy through AMPK phosphorylation to reduce abnormalities in Machado-Joseph disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cordycepin (3'-deoxyadenosine) inhibits the growth of B16-BL6 mouse melanoma cells through the stimulation of adenosine A3 receptor followed by glycogen synthase kinase-3beta activation and cyclin D1 suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Virology through numbers: Plaque and TCID50 assays - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 8. Exploring the Therapeutic Potential of Cordyceps Mushroom on SARS-CoV-2 Using Virtual Screening against Mpro and In Vitro Validation of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Blockade of Smad signaling by 3'-deoxyadenosine: a mechanism for its anti-fibrotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cordycepin Induces Apoptosis and Inhibits Proliferation of Human Lung Cancer Cell Line H1975 via Inhibiting the Phosphorylation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cordycepin Inhibits Virus Replication in Dengue Virus-Infected Vero Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The sensitivity of RNA polymerases I and II from Novikoff hepatoma (N1S1) cells to 3'-deoxyadenosine 5'-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. themoonlab.org [themoonlab.org]

- 19. promega.com.cn [promega.com.cn]

- 20. Overview of In Vitro Transcription | Thermo Fisher Scientific - IE [thermofisher.com]

- 21. researchgate.net [researchgate.net]

3'-Amino-3'-deoxyadenosine: A Technical Guide to Its Function as a Polyadenylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyadenylation, the addition of a poly(A) tail to the 3' end of messenger RNA (mRNA), is a critical step in eukaryotic gene expression, influencing mRNA stability, nuclear export, and translation efficiency. The enzyme responsible for this process, poly(A) polymerase (PAP), is a key target for therapeutic intervention, particularly in oncology and virology. 3'-Amino-3'-deoxyadenosine is a nucleoside analog that functions as a potent inhibitor of this process. Structurally similar to adenosine (B11128), it is recognized by PAP but, upon incorporation into the growing poly(A) tail, acts as a chain terminator, halting further elongation. This guide provides an in-depth review of the mechanism of action of 3'-amino-3'-deoxyadenosine, its effects on cellular pathways, relevant experimental protocols for its study, and quantitative data on related adenosine analogs.

Mechanism of Action: Chain Termination

3'-Amino-3'-deoxyadenosine exerts its inhibitory effect on polyadenylation through a mechanism of chain termination, analogous to the well-studied compound cordycepin (B1669437) (3'-deoxyadenosine).[1][2][3][4] The process involves several key steps:

-

Cellular Uptake and Phosphorylation: Like adenosine, 3'-amino-3'-deoxyadenosine is transported into the cell. Once inside, it is phosphorylated by cellular kinases to its active triphosphate form, 3'-amino-3'-deoxyadenosine triphosphate (3'-amino-dATP).

-

Competitive Inhibition of Poly(A) Polymerase (PAP): The active 3'-amino-dATP competes with the natural substrate, adenosine triphosphate (ATP), for the active site of PAP.[1]

-

Incorporation and Chain Termination: PAP incorporates the 3'-amino-dAMP moiety onto the 3' end of a pre-mRNA transcript. However, the ribose sugar of 3'-amino-3'-deoxyadenosine has an amino group (-NH2) at the 3' position instead of the hydroxyl group (-OH) required for the formation of a phosphodiester bond with the next incoming nucleotide. This modification makes further elongation of the poly(A) tail impossible, effectively terminating the process.[2][3]

This premature termination of polyadenylation leads to mRNAs with absent or severely truncated poly(A) tails, marking them for rapid degradation and preventing their efficient translation into proteins.[5]

References

- 1. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chain Termination and Inhibition of Mammalian Poly(A) Polymerase by modified ATP analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of polyadenylation reduces inflammatory gene induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 3'-Amino-3'-deoxyadenosine in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-Amino-3'-deoxyadenosine, a naturally occurring adenosine (B11128) analog, plays a significant role as a potent inhibitor of RNA synthesis. Its mechanism of action primarily involves the termination of nascent RNA chains, a consequence of the substitution of a hydroxyl group with an amino group at the 3' position of its ribose sugar. This modification allows for its incorporation into a growing RNA strand, but subsequently prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby halting transcription. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibitory effects of 3'-Amino-3'-deoxyadenosine on RNA synthesis, its differential impact on various RNA polymerases, and its implications in cellular processes and therapeutic applications. The guide includes quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visual representations of the key molecular pathways it affects.

Introduction

3'-Amino-3'-deoxyadenosine, also known as puromycin (B1679871) aminonucleoside, is a nucleoside analog with well-documented antitumor and antibacterial properties[1]. Its biological activity stems from its ability to interfere with nucleic acid synthesis. Once inside the cell, it is phosphorylated to its active triphosphate form, 3'-amino-3'-deoxyadenosine triphosphate (3'-AdATP). This analog is then recognized by RNA polymerases as a substrate and is incorporated into the growing RNA chain in place of adenosine triphosphate (ATP). The critical feature of 3'-AdATP is the presence of an amino group instead of a hydroxyl group at the 3' position of the ribose. This seemingly minor alteration has profound consequences for the process of transcription.

Mechanism of Action: A Chain Terminator of RNA Synthesis

The central mechanism by which 3'-Amino-3'-deoxyadenosine inhibits RNA synthesis is through chain termination . During transcription, RNA polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the growing RNA chain and the alpha-phosphate of the incoming ribonucleoside triphosphate. When 3'-AdATP is incorporated, the 3'-amino group is unable to participate in this nucleophilic attack to form the phosphodiester bond, leading to the premature termination of the RNA transcript[2].

This chain termination event has several downstream consequences:

-

Production of Truncated, Non-functional RNAs: The resulting abortive transcripts are incomplete and therefore non-functional. This can lead to a global disruption of gene expression.

-

Inhibition of Polyadenylation: 3'-Amino-3'-deoxyadenosine, in its triphosphate form, also acts as a competitive inhibitor of poly(A) polymerase, the enzyme responsible for adding the poly(A) tail to the 3' end of messenger RNA (mRNA) precursors[3][4][5]. This inhibition further compromises mRNA stability and translation.

-

Induction of Cellular Stress Pathways: The accumulation of prematurely terminated transcripts can trigger cellular stress responses, including the activation of tumor suppressor pathways and the modulation of inflammatory signaling.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of 3'-Amino-3'-deoxyadenosine and its active triphosphate form varies depending on the specific RNA polymerase and the cellular context.

Inhibition of Eukaryotic RNA Polymerases

Studies have shown that 3'-dATP acts as a competitive inhibitor with respect to ATP for eukaryotic RNA polymerases. The inhibition constants (Ki) for RNA polymerases I and II from Novikoff hepatoma cells have been determined, indicating a slightly higher sensitivity of RNA polymerase II[6][7].

| Enzyme | Organism/Cell Line | Substrate | Inhibitor | Ki Value | Reference |

| RNA Polymerase I | Novikoff Hepatoma (Rat) | ATP | 3'-dATP | ~5 µM | [6] |

| RNA Polymerase II | Novikoff Hepatoma (Rat) | ATP | 3'-dATP | ~3 µM | [6] |

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of 3'-Amino-3'-deoxyadenosine (often referred to as cordycepin (B1669437) in this context) have been evaluated across a range of cancer cell lines, with IC50 values typically falling in the micromolar range.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| NB-4 | Leukemia | 73.2 | [8][9] |

| U937 | Leukemia | 90.4 | [8][9] |

| A549 | Lung Cancer | ~188 (60 µg/mL) | [8] |

| PC9 | Lung Cancer | ~188 (60 µg/mL) | [8] |

| HT29 | Colon Cancer | 92.05 | [8] |

| KKU-213A | Cholangiocarcinoma | 119.1 | [10] |

| KKU-055 | Cholangiocarcinoma | 135.8 | [10] |

| MCF7 | Breast Cancer | 135 | [11] |

| MDA-MB-453 | Breast Cancer | 70 | [11] |

| ECA109 | Esophageal Cancer | ~203 (64.8 µg/mL) | [12] |

| TE-1 | Esophageal Cancer | ~190 (60.6 µg/mL) | [12] |

Differential Effects on Prokaryotic and Eukaryotic RNA Synthesis

While 3'-Amino-3'-deoxyadenosine inhibits RNA synthesis in both prokaryotes and eukaryotes, there are notable differences in the cellular machinery and the consequences of this inhibition.

-

Prokaryotes: Bacteria possess a single type of RNA polymerase that is responsible for transcribing all classes of RNA (mRNA, tRNA, and rRNA)[13]. The incorporation of 3'-AdATP into the 3'-terminal adenosine position of E. coli tRNA has been demonstrated, highlighting its ability to be utilized by the prokaryotic transcription and tRNA processing machinery[8].

-

Eukaryotes: Eukaryotic cells have three distinct nuclear RNA polymerases: RNA polymerase I (for rRNA), RNA polymerase II (for mRNA and some small RNAs), and RNA polymerase III (for tRNA, 5S rRNA, and other small RNAs)[13]. As indicated by the Ki values, there can be differential sensitivity among these polymerases to 3'-dATP[6][7]. This can lead to varied effects on the synthesis of different classes of RNA.

Impact on Cellular Signaling Pathways

The disruption of RNA synthesis by 3'-Amino-3'-deoxyadenosine triggers cellular stress responses that converge on key signaling pathways, notably the p53 and NF-κB pathways.

Activation of the p53 Pathway

The accumulation of abortive transcripts and the overall inhibition of transcription can be sensed as a form of cellular stress, leading to the activation of the tumor suppressor protein p53. Activated p53 can then induce cell cycle arrest, providing time for the cell to repair the damage, or trigger apoptosis if the damage is too severe[9]. Studies have shown that cordycepin treatment can lead to the up-regulation of p53 in leukemia cells[9].

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Some studies suggest that 3'-Amino-3'-deoxyadenosine can inhibit the nuclear translocation of NF-κB, thereby blocking its transcriptional activity[11]. This inhibition may contribute to the anti-inflammatory and pro-apoptotic effects of the compound. Inhibition of RNA polymerase III has also been shown to be associated with lower NF-κB activation[14].

Experimental Protocols

In Vitro Transcription Termination Assay

This assay is designed to demonstrate the chain-terminating effect of 3'-dATP on RNA synthesis by an RNA polymerase, such as T7 RNA polymerase.

Materials:

-

Linearized DNA template containing a T7 promoter upstream of a defined sequence.

-

T7 RNA Polymerase.

-

5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT).

-

Ribonucleoside triphosphates (ATP, GTP, CTP, UTP) at a concentration of 10 mM each.

-

3'-deoxyadenosine triphosphate (3'-dATP) at a concentration of 10 mM.

-

[α-³²P]UTP for radiolabeling of transcripts.

-

RNase-free water.

-

Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea).

-

TBE buffer (Tris-borate-EDTA).

Procedure:

-

Reaction Setup: Prepare the following reaction mixtures in RNase-free microcentrifuge tubes on ice.

| Component | Control Reaction | Termination Reaction |

| RNase-free Water | to 20 µL | to 20 µL |

| 5x Transcription Buffer | 4 µL | 4 µL |

| 10 mM ATP | 2 µL | 1 µL |

| 10 mM GTP | 2 µL | 2 µL |

| 10 mM CTP | 2 µL | 2 µL |

| 10 mM UTP | 1 µL | 1 µL |

| [α-³²P]UTP (10 µCi/µL) | 1 µL | 1 µL |

| 10 mM 3'-dATP | 0 µL | 1 µL |

| Linearized DNA Template (1 µg) | 1 µL | 1 µL |

| T7 RNA Polymerase (10 U/µL) | 1 µL | 1 µL |

-

Incubation: Incubate the reactions at 37°C for 1 hour.

-

Termination of Reaction: Add 20 µL of stop solution to each reaction tube.

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run the gel in 1x TBE buffer until the desired separation is achieved.

-

Visualization: Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts.

Expected Results: The control reaction should produce a full-length RNA transcript. The termination reaction will show a ladder of shorter RNA fragments, indicating premature termination at positions where 3'-dATP was incorporated instead of ATP.

Cellular RNA Synthesis Assay using [³H]-Uridine Incorporation

This assay measures the overall rate of RNA synthesis in cultured cells and the inhibitory effect of 3'-Amino-3'-deoxyadenosine.

Materials:

-

Cultured cells (e.g., cancer cell line of interest).

-

Complete cell culture medium.

-

3'-Amino-3'-deoxyadenosine stock solution.

-

[³H]-Uridine.

-

Phosphate-buffered saline (PBS).

-

Trichloroacetic acid (TCA), 10% (w/v) solution.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

-

Drug Treatment: The following day, treat the cells with various concentrations of 3'-Amino-3'-deoxyadenosine for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

-

Radiolabeling: Add [³H]-Uridine (e.g., 1 µCi/mL) to each well and incubate for a short period (e.g., 1-2 hours) to label newly synthesized RNA.

-

Cell Lysis and Precipitation:

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold 10% TCA to each well to precipitate macromolecules, including RNA.

-

Incubate on ice for 30 minutes.

-

-

Washing: Wash the precipitate twice with ice-cold 5% TCA to remove unincorporated [³H]-Uridine.

-

Solubilization: Solubilize the precipitate in a suitable solvent (e.g., 0.1 N NaOH).

-

Scintillation Counting: Transfer the solubilized precipitate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the total protein content in parallel wells to account for differences in cell number. Calculate the percentage of RNA synthesis inhibition for each concentration of 3'-Amino-3'-deoxyadenosine relative to the vehicle control.

Applications in Research and Drug Development

The unique mechanism of action of 3'-Amino-3'-deoxyadenosine makes it a valuable tool in molecular biology research and a promising candidate for drug development.

-

Research Tool: It is widely used to study the process of transcription, including the roles of different RNA polymerases and the mechanisms of transcription termination. It is also employed to investigate the consequences of inhibiting RNA synthesis on various cellular processes.

-

Anticancer Agent: Its ability to inhibit the proliferation of cancer cells has led to its investigation as a potential chemotherapeutic agent[1]. Derivatives of 3'-Amino-3'-deoxyadenosine are being developed to improve its pharmacological properties, such as resistance to degradation and enhanced cellular uptake[11][15].

-

Antiviral and Antibacterial Agent: By targeting RNA synthesis, 3'-Amino-3'-deoxyadenosine also exhibits activity against various viruses and bacteria[1].

Conclusion

3'-Amino-3'-deoxyadenosine is a potent inhibitor of RNA synthesis that acts as a chain terminator upon its incorporation into nascent RNA transcripts. Its active form, 3'-AdATP, competitively inhibits RNA polymerases and also interferes with mRNA polyadenylation. The resulting transcriptional stress can activate key cellular signaling pathways, such as the p53 and NF-κB pathways, leading to cell cycle arrest and apoptosis. The quantitative data on its inhibitory activity and its differential effects on various RNA polymerases provide a basis for its application as both a research tool and a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate the multifaceted role of 3'-Amino-3'-deoxyadenosine in RNA synthesis and cellular function. Further research into its precise interactions with different RNA polymerases and the downstream consequences of transcription inhibition will continue to unveil its full potential in science and medicine.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cordycepin (3'-deoxyadenosine), an inhibitor of mRNA polyadenylation, suppresses proliferation and activates apoptosis in human epithelial endometriotic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. genes.atspace.org [genes.atspace.org]

- 6. The sensitivity of RNA polymerases I and II from Novikoff hepatoma (N1S1) cells to 3'-deoxyadenosine 5'-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The sensitivity of RNA polymerases I and II from Novikoff hepatoma (N1S1) cells to 3'-deoxyadenosine 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbenotes.com [microbenotes.com]

- 14. Inhibition of RNA Polymerase III Augments the Anti-Cancer Properties of TNFα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

3'-Amino-3'-deoxyadenosine: A Technical Guide to its Function as a Reverse Transcriptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3'-Amino-3'-deoxyadenosine, a nucleoside analog that functions as a reverse transcriptase inhibitor. The document elucidates its mechanism of action as a DNA chain terminator, details its cellular uptake and metabolic activation, and presents available quantitative data on its inhibitory effects against various reverse transcriptases. Furthermore, this guide furnishes detailed experimental protocols for assessing its inhibitory activity and visualizes key pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals in the field of antiviral and cancer therapeutics.

Introduction

3'-Amino-3'-deoxyadenosine is a synthetic analog of the natural nucleoside deoxyadenosine (B7792050). Its structural modification at the 3' position of the deoxyribose sugar, where the hydroxyl group is replaced by an amino group, is central to its biological activity. This modification allows it to act as a potent inhibitor of reverse transcriptases, a class of enzymes crucial for the life cycle of retroviruses such as HIV and for the maintenance of telomeres by the enzyme telomerase. By mimicking the natural substrate, 3'-Amino-3'-deoxyadenosine, in its triphosphate form, can be incorporated into a growing DNA chain. However, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to the termination of DNA chain elongation. This mechanism of action places 3'-Amino-3'-deoxyadenosine in the class of nucleoside reverse transcriptase inhibitors (NRTIs), a cornerstone of antiretroviral therapy.

Mechanism of Action: Chain Termination

The inhibitory effect of 3'-Amino-3'-deoxyadenosine is contingent upon its intracellular conversion to the active triphosphate form, 3'-Amino-3'-deoxyadenosine triphosphate (3'-dATP-NH2). This process is initiated by cellular kinases. Once phosphorylated, 3'-dATP-NH2 competes with the natural deoxyadenosine triphosphate (dATP) for the active site of reverse transcriptase.

Upon binding to the enzyme-template-primer complex, the reverse transcriptase catalyzes the incorporation of the 3'-amino-modified nucleotide into the nascent DNA strand. The 3'-amino group, however, cannot participate in the nucleophilic attack required to form a phosphodiester bond with the incoming dNTP. This results in the immediate and irreversible termination of DNA synthesis.

Quantitative Inhibitory Data

Precise quantitative data for the inhibition of reverse transcriptases by 3'-Amino-3'-deoxyadenosine triphosphate is limited in publicly available literature. However, studies on analogous compounds provide valuable insights into its potential potency. The following table summarizes the inhibitory constants (Ki) for 3'-substituted deoxythymidine triphosphate analogs against HIV-1 reverse transcriptase. The data for the 3'-amino analog serves as a proxy for the inhibitory potential of 3'-Amino-3'-deoxyadenosine triphosphate. For comparative purposes, IC50 values for other nucleoside analogs against human telomerase are also included.

| Compound | Target Enzyme | Parameter | Value | Reference |

| 3'-Amino-3'-deoxythymidine triphosphate | HIV-1 Reverse Transcriptase | Ki | 5-13 nM | [1] |

| 3'-Fluoro-3'-deoxythymidine triphosphate | HIV-1 Reverse Transcriptase | Ki | 5-13 nM (most effective) | [1] |

| 2',3'-Dideoxythymidine triphosphate | HIV-1 Reverse Transcriptase | Ki | 5-13 nM | [1] |

| 3'-Azido-3'-deoxythymidine triphosphate (AZT-TP) | HIV-1 Reverse Transcriptase | Ki | 5-13 nM (least effective) | [1] |

| Tenofovir | Human Telomerase | IC50 | 0.5 - 1 µM (28-29% inhibition) | [2] |

| Abacavir | Human Telomerase | IC50 | 3 - 10 µM (12-14% inhibition) | [2] |

Experimental Protocols

The evaluation of 3'-Amino-3'-deoxyadenosine as a reverse transcriptase inhibitor involves various in vitro assays. Below are detailed methodologies for key experiments.

Steady-State Kinetic Assay for Reverse Transcriptase Inhibition

This assay determines the inhibitory effect of the compound on the overall rate of DNA synthesis.

Materials:

-

Purified recombinant reverse transcriptase (e.g., HIV-1 RT)

-

Primer-template DNA (e.g., 20-nt 5'-32P end-labeled DNA primer annealed to a 36-nt DNA template)

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 2 mM DTT, 6 mM MgCl2

-

Natural dNTPs (dATP, dCTP, dGTP, dTTP)

-

3'-Amino-3'-deoxyadenosine triphosphate (inhibitor)

-

Quenching solution: 50 mM EDTA in 95% formamide (B127407) with 0.025% bromophenol blue and xylene cyanol

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager system

Procedure:

-

Prepare a reaction mixture containing the primer-template complex (20 nM) and reverse transcriptase (20 nM) in the reaction buffer.

-

Add varying concentrations of 3'-Amino-3'-deoxyadenosine triphosphate to the reaction mixtures. Include a control with no inhibitor.

-

Initiate the reaction by adding a mixture of all four natural dNTPs (e.g., 100 µM each).

-

Incubate the reactions at 37°C.

-

At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots and stop the reaction by adding the quenching solution.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Resolve the DNA products on a denaturing polyacrylamide gel.

-

Visualize and quantify the amount of extended primer using a phosphorimager.

-

Determine the observed rate constant (kobs) of nucleotide addition by fitting the product formation over time to an exponential equation.

-

Plot the kobs values against the inhibitor concentration to determine the IC50 value.

Pre-Steady-State Kinetic Assay for Single Nucleotide Incorporation

This assay provides a more detailed analysis of the individual steps of nucleotide binding and incorporation.

Materials:

-

Same as for the steady-state assay, with the addition of a rapid quench-flow instrument.

Procedure:

-

Pre-incubate the reverse transcriptase (20 nM) with the 5'-32P-labeled primer-template (20 nM) in the reaction buffer.

-

In a separate syringe of the rapid quench instrument, prepare a solution of the specific natural dNTP (e.g., dATP) and varying concentrations of 3'-Amino-3'-deoxyadenosine triphosphate.

-

Rapidly mix the contents of the two syringes to initiate the reaction.

-

Quench the reaction at very short, precise time intervals (e.g., 10 ms (B15284909) to 500 ms) with a quenching solution (e.g., 0.5 M EDTA).

-

Analyze the products by denaturing polyacrylamide gel electrophoresis and phosphorimaging as described for the steady-state assay.

-

Fit the data of product formation versus time to a single-exponential equation to determine the observed rate of the first nucleotide incorporation (kobs).

-

Plot the kobs values as a function of the dNTP concentration to determine the equilibrium dissociation constant (Kd) and the maximum rate of incorporation (kpol).

-

Repeat the experiment with the inhibitor to determine its effect on Kd and kpol.

Cellular Uptake and Phosphorylation

For 3'-Amino-3'-deoxyadenosine to be active, it must first be transported into the target cell and then phosphorylated to its triphosphate form.

Uptake: Nucleoside analogs like 3'-Amino-3'-deoxyadenosine typically enter cells via nucleoside transporters embedded in the cell membrane.

Phosphorylation: The phosphorylation of deoxyadenosine and its analogs is carried out by cellular kinases. Adenosine kinase is one of the enzymes responsible for the initial phosphorylation step.[3] The subsequent phosphorylation to the di- and triphosphate forms is catalyzed by other cellular nucleotide kinases. The efficiency of these phosphorylation steps can significantly influence the overall antiviral or cytotoxic potency of the nucleoside analog.

Conclusion

3'-Amino-3'-deoxyadenosine represents a classic example of a nucleoside analog reverse transcriptase inhibitor that acts through chain termination. Its potential as an antiviral or anticancer agent is dependent on its efficient cellular uptake, phosphorylation, and selective incorporation by viral or cellular reverse transcriptases. The experimental protocols and data presented in this guide provide a framework for the further investigation and development of this and similar compounds. Future research should focus on obtaining more precise quantitative inhibitory data for 3'-Amino-3'-deoxyadenosine triphosphate against a broader range of reverse transcriptases and elucidating the specific kinases involved in its metabolic activation to better predict its therapeutic potential and potential for off-target effects.

References

- 1. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pre-steady State Kinetic Analysis of HIV-1 Reverse Transcriptase for Non-canonical Ribonucleoside Triphosphate Incorporation and DNA Synthesis from Ribonucleoside-containing DNA Template - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of 3'-Amino-3'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-3'-deoxyadenosine, a nucleoside analog, has demonstrated significant antiviral activity across a spectrum of viruses. This technical guide provides an in-depth overview of its core antiviral properties, mechanism of action, and the experimental methodologies used to elucidate its efficacy. The information presented herein is intended to support further research and development of this compound as a potential broad-spectrum antiviral agent.

Core Antiviral Properties and Mechanism of Action

3'-Amino-3'-deoxyadenosine and its derivatives exert their antiviral effects primarily by acting as a chain terminator during viral nucleic acid synthesis.[1] Upon entering a host cell, it is phosphorylated to its active triphosphate form. This triphosphate analog is then recognized by viral polymerases—reverse transcriptases in retroviruses and RNA-dependent RNA polymerases in many RNA viruses—and incorporated into the growing viral DNA or RNA strand. The presence of the 3'-amino group, instead of the hydroxyl group required for phosphodiester bond formation, prevents further elongation of the nucleic acid chain, thus halting viral replication.[1][2]

Beyond direct inhibition of viral replication, analogs like cordycepin (B1669437) (3'-deoxyadenosine) have been shown to impact host cellular processes that can indirectly affect viral propagation. These include the inhibition of host protein synthesis, which can limit the production of viral proteins, and modulation of cellular signaling pathways such as the AMPK/mTOR pathway.[3][4][5]

Quantitative Antiviral Activity

The antiviral efficacy of 3'-Amino-3'-deoxyadenosine and its analogs has been quantified against various RNA and DNA viruses. The following tables summarize the reported 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50) values.

Table 1: Antiviral Activity against RNA Viruses

| Virus Family | Virus | Compound | Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | Puromycin aminonucleoside (PANS) | - | - | - | - | - |

| Flaviviridae | Dengue Virus (DENV) | 3'-deoxy-3'-fluoroadenosine | PS | 1.1 ± 0.1 | - | >25 | >22.7 |

| Flaviviridae | Dengue Virus (DENV) | 3'-deoxy-3'-fluoroadenosine | HBCA | 4.7 ± 1.3 | - | >25 | >5.3 |

| Flaviviridae | West Nile Virus (WNV) | 3'-deoxy-3'-fluoroadenosine | PS | 3.7 ± 1.2 | - | >25 | >6.8 |

| Flaviviridae | West Nile Virus (WNV) | 3'-deoxy-3'-fluoroadenosine | HBCA | 4.3 ± 0.3 | - | >25 | >5.8 |

| Flaviviridae | Zika Virus (ZIKV) | 3'-deoxy-3'-fluoroadenosine | PS | 1.1 ± 0.1 | - | >25 | >22.7 |

| Flaviviridae | Zika Virus (ZIKV) | 3'-deoxy-3'-fluoroadenosine | HBCA | 4.7 ± 1.3 | - | >25 | >5.3 |

| Flaviviridae | Tick-borne Encephalitis Virus (TBEV) | 3'-deoxy-3'-fluoroadenosine | PS | 2.2 ± 0.6 | - | >25 | >11.4 |

| Flaviviridae | Tick-borne Encephalitis Virus (TBEV) | HBCA | 3.1 ± 1.1 | - | >25 | >8.1 | |

| Paramyxoviridae | Newcastle Disease Virus | Cordycepin | - | - | - | - | - |

Table 2: Antiviral Activity against DNA Viruses

| Virus Family | Virus | Compound | Cell Line | EC50 (µM) | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Poxviridae | Vaccinia Virus | 3'-fluoro-3'-deoxyadenosine | - | - | - | - | - |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. The following are key experimental protocols cited in the evaluation of 3'-Amino-3'-deoxyadenosine and its analogs.

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.

-

Cell Seeding: Plate susceptible host cells in 6-well or 24-well plates and grow to a confluent monolayer.

-

Compound and Virus Preparation: Prepare serial dilutions of the test compound. Mix each dilution with a known titer of the virus.

-

Infection: Remove the culture medium from the cells and infect with the virus-compound mixture. Allow for a 1-2 hour adsorption period.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet. Plaques, or zones of cell death, will appear as clear areas against the stained cell monolayer. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.[6][7]

Reverse Transcriptase (RT) Assay

This biochemical assay is used to specifically measure the inhibitory effect of a compound on the reverse transcriptase enzyme of retroviruses like HIV.

-

Reaction Setup: Prepare a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), deoxyribonucleoside triphosphates (dNTPs) including a radiolabeled or fluorescently tagged dNTP, the reverse transcriptase enzyme, and varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA using an acid solution (e.g., trichloroacetic acid).

-

Quantification: Collect the precipitated DNA on a filter and quantify the amount of incorporated labeled dNTP using a scintillation counter or fluorescence reader.

-

Data Analysis: Determine the percentage of RT inhibition for each compound concentration and calculate the IC50 value.[8][9]

RNA-Dependent RNA Polymerase (RdRp) Assay

This assay assesses the inhibitory activity of a compound against the RNA polymerase of RNA viruses.

-

Reaction Setup: A typical reaction mixture includes the purified viral RdRp enzyme, an RNA template (e.g., a homopolymeric RNA like poly(C)), ribonucleoside triphosphates (rNTPs) with one being radiolabeled or tagged, and the test compound at various concentrations.[10]

-

Incubation: The reaction is incubated at an optimal temperature for the specific RdRp to allow for RNA synthesis.[10]

-

Detection: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled rNTP.[10]

-

Data Analysis: The IC50 value is calculated by determining the compound concentration that results in a 50% reduction in RdRp activity.[10]

Western Blot Analysis for Viral Protein Expression

This technique is used to detect and quantify the expression of specific viral proteins in infected cells treated with an antiviral compound.

-

Sample Preparation: Lyse infected and treated cells to extract total protein. Determine the protein concentration of each lysate.

-

Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the viral protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a chemiluminescent or colorimetric substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.

-

Analysis: Capture the signal using an imager or X-ray film. The intensity of the bands corresponds to the amount of the target viral protein.[1][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms and workflows related to the antiviral activity of 3'-Amino-3'-deoxyadenosine.

Caption: Mechanism of action for 3'-Amino-3'-deoxyadenosine antiviral activity.

Caption: Experimental workflow for a Plaque Reduction Assay.

Caption: Hypothetical host cell signaling pathways affected by 3'-deoxyadenosine (Cordycepin).

Conclusion

3'-Amino-3'-deoxyadenosine and its analogs represent a promising class of antiviral compounds with a clear mechanism of action targeting viral replication. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of these molecules against a wide range of viral pathogens. Continued research into their effects on host cell signaling pathways may reveal additional mechanisms and opportunities for synergistic therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Inhibition of host protein synthesis in vaccinia virus-infected cells in the presence of cordycepin (3'-deoxyadenosine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of cordycepin (3'-deoxyadenosine) on virus-specific RNA species synthesized in Newcastle disease virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Evaluation of AT-752, a Double Prodrug of a Guanosine Nucleotide Analog with In Vitro and In Vivo Activity against Dengue and Other Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on 3'-Amino-3'-deoxyadenosine Cytotoxicity: An Overview of a Sparsely Explored Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-3'-deoxyadenosine is a purine (B94841) nucleoside analog that has been noted for its potential as an antitumor agent.[1][2] Structurally similar to the well-studied cordycepin (B1669437) (3'-deoxyadenosine), the key distinction of 3'-Amino-3'-deoxyadenosine is the presence of an amino group at the 3' position of the ribose sugar moiety. This structural alteration is anticipated to confer distinct biological activities and cytotoxic mechanisms compared to its parent compounds. However, a comprehensive review of publicly available scientific literature reveals that initial studies on the cytotoxicity of 3'-Amino-3'-deoxyadenosine are notably limited. While its existence and potential antitumor properties are acknowledged, in-depth experimental data, including quantitative cytotoxicity metrics, detailed experimental protocols, and elucidated signaling pathways, remain largely unpublished or inaccessible.

This technical guide aims to summarize the current, albeit sparse, understanding of 3'-Amino-3'-deoxyadenosine's cytotoxic potential, drawing parallels with related, more thoroughly investigated nucleoside analogs where relevant, and to highlight the significant gaps in the existing research.

Quantitative Cytotoxicity Data

A thorough search of scientific databases has not yielded specific quantitative data on the cytotoxicity of 3'-Amino-3'-deoxyadenosine, such as IC50 values across various cancer cell lines. The available literature primarily mentions its isolation and characterization as a natural product with potential antitumor activity, without providing the detailed experimental results necessary for a comparative analysis.[1][2]

In contrast, extensive data exists for the related compound, cordycepin (3'-deoxyadenosine), which has been shown to exhibit a wide range of cytotoxic effects in numerous cancer cell lines. This underscores the current knowledge gap regarding the specific cytotoxic profile of 3'-Amino-3'-deoxyadenosine.